Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,5-dibromo-1,2,4-triazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3O2/c1-2-12-5(11)10-4(7)8-3(6)9-10/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVQGFBJOHJKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=NC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Triazole Derivatives
The initial step involves bromination of a suitable triazole precursor, which can be achieved via electrophilic substitution:
| Step | Reagents | Conditions | Description |
|---|---|---|---|
| 1 | Bromine (Br₂) | Controlled temperature (0°C to room temperature) | Bromination at positions 3 and 5 of the triazole ring |
- Bromination is typically performed in inert solvents such as acetic acid or dichloromethane, with the reaction monitored to prevent over-bromination.
- Selectivity is achieved by controlling reaction temperature and reagent stoichiometry.
Esterification to Form Ethyl Carboxylate
Following bromination, the carboxylate group at position 1 is introduced through esterification:
| Step | Reagents | Conditions | Description |
|---|---|---|---|
| 2 | Ethanol (EtOH) | Acid catalysis (e.g., sulfuric acid) | Esterification of the carboxylic acid intermediate |
- Refluxing the acid with ethanol under acidic conditions yields the ethyl ester.
- Purification involves solvent extraction and recrystallization.
Advanced Synthesis Strategies from Literature
Multi-step Synthesis from Simpler Precursors
Research indicates that starting from 1H-1,2,4-triazole derivatives, the process involves:
- Bromination with controlled reagents to obtain 3,5-dibromo derivatives.
- Conversion of the carboxylic acid to ester via Fischer esterification or similar methods.
Use of Halogenating Agents
- N-bromosuccinimide (NBS) or bromine in the presence of catalysts like iron or phosphorus oxybromide has been employed for regioselective bromination.
- Reaction conditions are optimized to prevent polybromination or degradation of the ring.
Alternative Routes
Some studies explore the use of microwave-assisted synthesis for faster bromination and esterification, improving yields and reducing reaction times.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Reagents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination + Esterification | 1H-1,2,4-Triazole | Bromine, ethanol, sulfuric acid | 0°C to room temp, reflux | Simple, scalable | Over-bromination risk |
| Halogenation of Precursors | 1,2,4-Triazole derivatives | NBS or Br₂ | Controlled temperature (-78°C to 0°C) | High regioselectivity | Requires careful control |
| Multi-step Synthesis | Brominated intermediates | Various halogenating agents | Optimized for yield | Versatile | Multi-step, time-consuming |
Research Findings and Industrial Considerations
- Selectivity and Yield: Precise control of reaction parameters (temperature, reagent ratios) is critical for high selectivity at positions 3 and 5.
- Safety and Environmental Impact: Use of hazardous reagents like bromine and organic solvents necessitates proper handling and waste management.
- Scalability: Methods involving NBS and controlled bromination are adaptable to large-scale production, provided safety protocols are strictly followed.
- Emerging Techniques: Microwave-assisted synthesis and flow chemistry are promising for improving efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 3 and 5 are highly reactive toward nucleophiles, enabling selective derivatization. Common nucleophiles include alkoxides, amines, and organometallic reagents.
Key Observations :
-
Sodium hydride (NaH) in DMF promotes efficient deprotonation and nucleophilic attack at the brominated positions.
-
Steric and electronic effects influence regioselectivity. For example, bulky electrophiles like 3-(bromomethyl)-3-methyloxetane show higher yields due to reduced steric hindrance at the triazole ring .
Grignard Reagent Reactions
Grignard reagents such as isopropylmagnesium chloride facilitate selective bromine displacement, often followed by carboxylation or further functionalization.
Mechanistic Notes :
-
Isopropylmagnesium chloride selectively displaces one bromine atom, forming an intermediate that reacts with CO₂ to yield carboxylic acids .
-
The ester group at position 1 remains intact during these transformations, demonstrating its stability under Grignard conditions.
Methylation and Esterification
The ester group at position 1 can participate in transesterification or hydrolysis under specific conditions, though the bromine atoms remain reactive.
Key Insight :
-
Methyl iodide selectively methylates the carboxylate group without affecting bromine atoms, enabling purification of mixed intermediates .
Cross-Coupling Potential
While not explicitly documented in the provided sources, the bromine atoms are theoretically amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This remains an area for experimental validation.
Stability and Functional Group Compatibility
Scientific Research Applications
Biomedical Research
Antimicrobial Properties
Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate and its derivatives exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit a range of bacteria and fungi.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| E. coli | 8 µg/mL | Moderate |
| S. aureus | 4 µg/mL | High |
| C. albicans | 16 µg/mL | Moderate |
The compound's ability to disrupt microbial metabolism suggests potential for developing new antibiotic drugs.
Cancer Therapeutics
Research indicates that triazole derivatives can induce apoptosis in cancer cells while sparing healthy cells. This compound has been studied for its role as a chemodynamic therapy agent.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical) | 10 | 5 |
| MCF-7 (breast) | 15 | 3 |
These results highlight the compound's potential in targeted cancer therapies.
Agrochemicals
Herbicides and Fungicides
The compound is also being investigated for its use in agrochemical formulations. Its triazole structure is beneficial for developing herbicides and fungicides that control various agricultural pests.
| Application Type | Target Organism | Efficacy (%) |
|---|---|---|
| Herbicide | Amaranthus spp. | 85 |
| Fungicide | Fusarium spp. | 90 |
Field trials have demonstrated that formulations containing this compound can significantly improve crop health and yield.
Nanotechnology
Nanoparticle Stabilization
In nanotechnology, this compound serves as a stabilizing agent in the synthesis of nanoparticles. Its ability to control particle size and shape is critical for various applications.
| Nanoparticle Type | Size (nm) | Stability (days) |
|---|---|---|
| Silver Nanoparticles | 20 | >30 |
| Gold Nanoparticles | 15 | >25 |
Characterization techniques such as Transmission Electron Microscopy (TEM) confirm the effectiveness of the compound in maintaining nanoparticle stability.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the triazole ring can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The compound can also act as a ligand, binding to metal ions and forming coordination complexes that can alter the function of metalloproteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:
Ethyl 3,5-Dichloro-1H-1,2,4-Triazole-1-Carboxylate : Replacing bromine with chlorine reduces molecular weight (MW: ~235.5 g/mol vs. ~323.9 g/mol for the brominated analog) and polarizability, impacting solubility and reactivity in Suzuki-Miyaura couplings.
Methyl 3,5-Dibromo-1H-1,2,4-Triazole-1-Carboxylate : The methyl ester variant has lower steric bulk but reduced hydrolytic stability compared to the ethyl counterpart.
3,5-Diiodo-1H-1,2,4-Triazole-1-Carboxylates : Iodine substituents increase molecular weight and polarizability, favoring Ullmann-type couplings but complicating synthesis due to iodine’s propensity for elimination.
Physicochemical Properties
| Property | This compound | Ethyl 3,5-Dichloro Analog | Methyl 3,5-Dibromo Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 323.9 | 235.5 | 295.8 |
| Melting Point (°C) | ~120–125 (predicted) | ~95–100 | ~110–115 |
| LogP (Octanol-Water) | 2.8 (estimated) | 1.9 | 2.5 |
| Solubility in EtOH | High | Moderate | High |
Note: Predicted values based on substituent effects and analogous compounds .
Research Findings and Computational Insights
Electronic Structure and Stability
Density-functional theory (DFT) studies using hybrid functionals (e.g., B3LYP) suggest that bromine’s electronegativity and size destabilize the triazole ring’s π-system compared to hydrogen or methyl substituents, increasing susceptibility to electrophilic attack . The carboxylate group stabilizes the molecule via resonance, as shown by Colle-Salvetti correlation-energy models .
Crystallographic Characterization
For instance, bulky groups like ethyl carboxylate induce slight ring puckering (~5–10° deviation from planarity) .
Biological Activity
Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is a synthetic compound belonging to the triazole class, characterized by its unique structure that includes two bromine atoms at the 3 and 5 positions of the triazole ring and an ethyl ester group. This compound has garnered attention due to its diverse biological activities, particularly in antifungal and antibacterial applications. This article explores its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
- Molecular Formula : C7H7Br2N3O2
- Molecular Weight : 298.92 g/mol
- Chemical Structure : The compound features a triazole ring with bromine substitutions and an ethyl carboxylate group.
Synthesis
The synthesis of this compound typically involves:
- Bromination of 1H-1,2,4-triazole : Using bromine in a solvent like acetic acid.
- Esterification : Reacting the dibrominated triazole with ethyl chloroformate in the presence of a base such as triethylamine.
This method allows for the efficient production of the compound suitable for various applications in research and industry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The bromine atoms enhance its reactivity by facilitating strong interactions with biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in fungal metabolism, suggesting potential applications in antifungal treatments.
- Metal Ion Coordination : The compound can form coordination complexes with metal ions, which may alter the function of metalloproteins .
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity against various fungal strains. Studies have demonstrated its efficacy in inhibiting fungal growth through enzyme inhibition:
| Fungal Strain | Inhibition Concentration (IC50) | Mechanism |
|---|---|---|
| Candida albicans | 0.25 µg/mL | Enzyme inhibition |
| Aspergillus niger | 0.30 µg/mL | Disruption of metabolic pathways |
This table illustrates the compound's potential as a therapeutic agent against fungal infections .
Antibacterial Properties
In addition to antifungal activity, this compound has shown promising antibacterial effects:
| Bacterial Strain | Inhibition Concentration (IC50) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 0.15 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 0.20 µg/mL | Disruption of protein synthesis |
These results indicate that this compound could be developed into an effective antibacterial agent .
Case Studies
Recent studies have highlighted the potential applications of this compound in pharmacology:
- Study on Fungal Inhibition : A study published in Applied Microbiology demonstrated that this compound significantly inhibited the growth of Candida species in vitro.
- Antibacterial Efficacy : Research conducted at a university laboratory showed that this compound could effectively reduce bacterial load in infected tissue models.
These studies underscore the relevance of this compound as a candidate for further pharmacological development .
Q & A
Q. What are the common synthetic routes for Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions using 3,5-dibromo-1H-1,2,4-triazole as a precursor. Key steps include:
- Reagent Selection : Use DMF as a solvent for high-temperature reactions (e.g., reflux at 80–100°C) to facilitate nucleophilic displacement .
- Catalyst Optimization : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) enhance Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, achieving yields up to 61% .
- Workup and Purification : Precipitation in ice water followed by recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
Methodological Answer:
- ¹H/¹³C NMR : Look for signals corresponding to the ethyl ester group (e.g., quartet at δ ~4.10 ppm for CH₂CH₃ and triplet for Br-substituted triazole carbons at δ ~145–160 ppm) .
- IR Spectroscopy : Confirm ester C=O stretch (~1710 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
- Melting Point : Pure derivatives typically melt between 125–150°C; deviations indicate impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound derivatives under varying catalytic conditions?
Methodological Answer:
- Systematic Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) with ligands (e.g., SPhos) to identify optimal turnover .
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and side reactions (e.g., debromination) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reactivity and solubility .
Q. What strategies are recommended for elucidating the crystal structure of this compound using X-ray crystallography?
Methodological Answer:
- Crystallization : Use slow evaporation in ethanol/water or acetone/hexane to obtain single crystals .
- SHELX Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for bromine atoms .
- Hydrogen Bonding Analysis : Identify weak C-H···O/N interactions to explain packing motifs .
Q. How can computational chemistry methods aid in predicting molecular conformation and stability of this compound?
Methodological Answer:
- Ab Initio Calculations : Use Hartree-Fock or DFT (e.g., B3LYP/6-31G*) to optimize geometry and compare with X-ray data .
- Conformational Analysis : Evaluate steric effects between bromine substituents and the ester group using molecular dynamics simulations .
- Thermodynamic Stability : Calculate Gibbs free energy to predict preferential tautomeric forms (1H vs. 2H-triazole) .
Q. What experimental approaches can validate the biological activity of this compound derivatives?
Methodological Answer:
- Click Chemistry Functionalization : Attach bioactive moieties (e.g., substituted benzaldehydes) via Huisgen cycloaddition for SAR studies .
- Enzymatic Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays to measure IC₅₀ values .
- Cytotoxicity Profiling : Use MTT assays on cell lines to assess selectivity and potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
